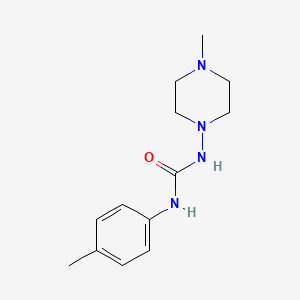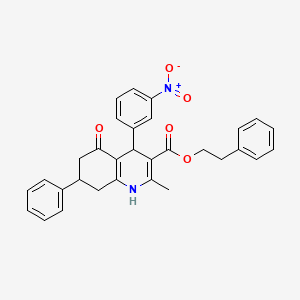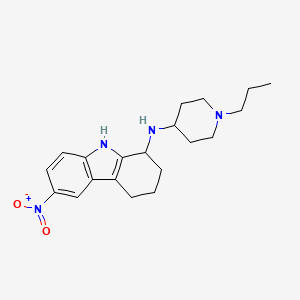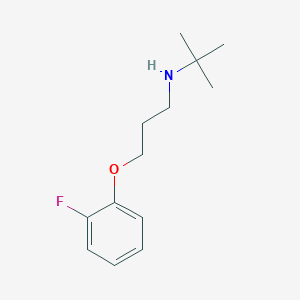
N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea, also known as MPMPU, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPMPU is primarily used as a tool compound to investigate the role of muscarinic acetylcholine receptors in various physiological and pathological processes.
作用機序
N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea acts as a competitive antagonist of the M1 and M3 subtypes of muscarinic acetylcholine receptors. By binding to these receptors, this compound prevents the binding of acetylcholine, which is the endogenous ligand for these receptors. This results in a decrease in the activity of these receptors and a subsequent decrease in the downstream signaling pathways that they activate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its action as a selective antagonist of the M1 and M3 subtypes of muscarinic acetylcholine receptors. By blocking the activity of these receptors, this compound can modulate various physiological processes such as insulin secretion, gastric acid secretion, and airway smooth muscle contraction.
実験室実験の利点と制限
One of the main advantages of using N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea in lab experiments is its selectivity for the M1 and M3 subtypes of muscarinic acetylcholine receptors. This allows researchers to investigate the specific role of these receptors in various physiological and pathological processes without affecting the activity of other subtypes of muscarinic acetylcholine receptors.
However, one of the limitations of using this compound in lab experiments is its relatively low potency compared to other muscarinic acetylcholine receptor antagonists. This may require higher concentrations of this compound to achieve the desired level of receptor blockade, which could potentially affect the interpretation of experimental results.
将来の方向性
There are several future directions for the use of N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea in scientific research. One potential direction is the investigation of the role of M1 and M3 receptors in the regulation of inflammation and immune function. Another potential direction is the development of more potent and selective antagonists of muscarinic acetylcholine receptors for use in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is primarily used as a tool compound to investigate the role of muscarinic acetylcholine receptors in various physiological and pathological processes. Its selectivity for the M1 and M3 subtypes of muscarinic acetylcholine receptors makes it an ideal tool compound for investigating the specific role of these receptors in various processes. However, its relatively low potency compared to other muscarinic acetylcholine receptor antagonists may limit its use in some lab experiments.
合成法
The synthesis of N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea involves the reaction of 4-methylphenyl isocyanate with 4-methylpiperazine in the presence of a catalyst such as triethylamine. The reaction yields this compound as a white solid with a melting point of 174-176°C.
科学的研究の応用
N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea is primarily used as a tool compound to investigate the role of muscarinic acetylcholine receptors in various physiological and pathological processes. Muscarinic acetylcholine receptors are G protein-coupled receptors that are widely distributed throughout the body and play a crucial role in the regulation of various physiological functions such as cognition, memory, movement, and autonomic nervous system activity.
This compound is a selective antagonist of the M1 and M3 subtypes of muscarinic acetylcholine receptors, which makes it an ideal tool compound for investigating the role of these receptors in various physiological and pathological processes. For example, this compound has been used to investigate the role of M1 and M3 receptors in the regulation of insulin secretion, gastric acid secretion, and airway smooth muscle contraction.
特性
IUPAC Name |
1-(4-methylphenyl)-3-(4-methylpiperazin-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-11-3-5-12(6-4-11)14-13(18)15-17-9-7-16(2)8-10-17/h3-6H,7-10H2,1-2H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYDBFJOGWVPSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromophenyl)-2-{[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4985532.png)
![N-(5-methyl-3-isoxazolyl)-4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4985537.png)
![methyl 4-{[4-(3-{[(2-methoxyethyl)amino]carbonyl}phenoxy)-1-piperidinyl]methyl}benzoate](/img/structure/B4985539.png)
![4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene](/img/structure/B4985542.png)
![3-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B4985544.png)

![2-[{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}(methyl)amino]ethanol](/img/structure/B4985553.png)

![3-(3-chlorophenyl)-11-(3,4-dimethoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4985558.png)
![6-(2,5-dimethoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4985559.png)


![5-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4985599.png)
